(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride
Description
(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride (CAS: 65213-63-0) is a dibenzazepine derivative with the molecular formula C₁₈H₂₀N₂·HCl and a molecular weight of 302.84 g/mol . It is primarily used in research targeting 5-HT receptors, neuropsychiatric disorders (e.g., Alzheimer’s disease, schizophrenia), and pain/inflammation pathways . The compound is characterized by a dibenzazepine core substituted with a 3-methylaminopropyl chain and a hydrochloride salt. It is stored at -20°C and has a purity of >95% (HPLC) .
Properties
Molecular Formula |
C18H21ClN2 |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-12,19H,6,13-14H2,1H3;1H |
InChI Key |
AERHVELGUUKDHM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 5H-dibenz[b,f]azepine (Iminostilbene)
Catalytic Dehydrogenation : The most efficient industrial method involves catalytic dehydrogenation of 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl) in liquid phase at 180–280°C using noble metal catalysts such as platinum or palladium on activated carbon or metal oxides like Fe2O3 or Cr2O3. Nitrotoluene acts as a hydrogen acceptor. After reaction, the catalyst is filtered off and the product is precipitated by adding methanol or other solvents. This one-step process is advantageous over older multi-step methods involving acylation, bromination, and dehydrobromination.
Alternative Routes : Earlier methods involved gas-phase dehydrogenation at higher temperatures (350–620°C) with catalysts like sulfur, selenium, or noble metals on supports, but these are less economical and more demanding.
Functionalization of 5H-dibenz[b,f]azepine
5-Chlorocarbonyl-5H-dibenz[b,f]azepine : This intermediate is prepared by phosgenation of iminostilbene in aromatic solvents (toluene, chlorobenzene) at 20–60°C. Phosgene is introduced slowly to form an equimolar mixture of 5-chlorocarbonyl-5H-dibenz[b,f]azepine and iminostilbene hydrochloride. The reaction mixture is then detoxified and worked up. This intermediate is crucial for amidation steps leading to carbamoyl derivatives.
10-Methoxy-5H-dibenz[b,f]azepine : Synthesized by reacting 10,11-dibromoiminodibenzyl with alkali metal hydroxide or alkoxide in mixed solvents (methanol and aromatic solvents like toluene or xylene) under reflux for 6–8 hours. Potassium hydroxide or potassium methoxide are preferred reagents. This process is suitable for large-scale production due to its reasonable reaction time and high yield.
Preparation Methods of this compound
The target compound is a derivative where a 3-methylaminopropyl side chain is attached to the dibenzazepine core, typically through nucleophilic substitution or amination reactions on functionalized dibenzazepine intermediates.
General Synthetic Strategy
Starting Material : 5H-dibenz[b,f]azepine or its functionalized derivatives such as 5-chlorocarbonyl-5H-dibenz[b,f]azepine.
Side Chain Introduction : The 3-methylaminopropyl group is introduced via nucleophilic substitution or amidation using appropriate amine precursors (e.g., 3-methylaminopropylamine) under controlled conditions.
Salt Formation : The free base is converted into the hydrochloride salt by treatment with hydrochloric acid, improving stability and solubility.
Specific Preparation Pathways
Amidation of 5-Chlorocarbonyl-5H-dibenz[b,f]azepine : The acid chloride intermediate reacts with 3-methylaminopropylamine to form the corresponding amide. This step is typically performed in an inert solvent (e.g., chlorobenzene) at controlled temperatures to ensure selectivity and high yield. Subsequent purification and crystallization yield the hydrochloride salt of the target compound.
Alkylation of 5H-dibenz[b,f]azepine : An alternative method involves direct alkylation of the dibenzazepine nitrogen with 3-methylaminopropyl halides under basic conditions, followed by salt formation. This route requires careful control of reaction conditions to avoid polyalkylation and side reactions.
Data Table: Summary of Key Preparation Steps and Conditions
Research Findings and Analysis
The catalytic dehydrogenation method for producing 5H-dibenz[b,f]azepine is more economical and efficient than older multi-step syntheses involving bromination and dehydrobromination. The use of nitrotoluene as a hydrogen acceptor allows operation at relatively moderate temperatures and liquid phase conditions, facilitating easier product recovery.
Phosgenation to form the 5-chlorocarbonyl intermediate is optimized by slow addition of phosgene at low temperatures in aromatic solvents, which minimizes hazardous emissions and improves product purity. Detoxification steps ensure environmental safety and reduce by-product contamination.
The amidation step to introduce the 3-methylaminopropyl side chain is straightforward when using the acid chloride intermediate, yielding high purity products after crystallization as hydrochloride salts.
Alternative synthetic routes such as direct alkylation or Friedel-Crafts cyclizations have been explored but may present challenges in selectivity and yield.
The synthesis of methoxy-substituted dibenzazepines demonstrates the utility of mixed solvent systems and alkali metal bases for nucleophilic substitution reactions, providing scalable processes with reasonable yields.
Chemical Reactions Analysis
Types of Reactions
3-(5H-Dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, which can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex molecules and is utilized as a reference standard in analytical chemistry.
- Reactivity: It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for developing new derivatives that may exhibit enhanced properties or activities.
Biology
-
Biological Activity: Research indicates that this compound interacts with neurotransmitter systems, specifically serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders such as depression and anxiety.
Receptor Type Interaction Type Serotonin Receptors Modulates mood and anxiety pathways Dopamine Receptors Affects reward and motor control - Antidepressant Effects: Studies have shown that it may possess antidepressant properties. For instance, rodent models demonstrated significant reductions in depressive-like behaviors when treated with this compound.
Medicine
- Therapeutic Potential: The compound is investigated for its potential use in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further research in pharmacology.
-
Antimicrobial Activity: In vitro studies have identified its antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values are as follows:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 16
Industry
- Material Development: The compound is utilized in the development of new materials and serves as an intermediate in synthesizing other chemical compounds. Its unique structure allows for versatility in various industrial applications.
Case Study on Depression
In a controlled study involving rodent models, the administration of (3-Methylaminopropyl)-5H-dibenz[b,f]azepine hydrochloride resulted in a statistically significant decrease in depressive-like behaviors, measured through established behavioral tests such as the forced swim test and tail suspension test.
Antimicrobial Efficacy
Research has demonstrated that the compound exhibits notable antimicrobial activity against a range of bacterial strains. This finding supports its potential application as an antimicrobial agent in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 3-(5H-Dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an organic electrophile, participating in various biochemical reactions . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Comparisons
Key Compounds :
Mianserin Hydrochloride (CAS: Not specified in evidence): A tetracyclic antidepressant with the formula C₁₈H₂₀N₂·HCl. It features a pyrazino[1,2-a]azepine core, distinguishing it from tricyclic antidepressants (TCAs) .
Amitriptyline Hydrochloride (CAS: 342611-00-1): A tricyclic compound with the formula C₂₀H₂₃N·HCl. Its structure includes a dibenzocycloheptene ring and a dimethylaminopropyl side chain .
Desipramine Hydrochloride (CAS: 58-28-6): A TCA metabolite of imipramine, with the formula C₁₈H₂₂N₂·HCl (MW: 302.85 g/mol). It has a 10,11-dihydrodibenzazepine core and a methylaminopropyl group .
Imipramine Hydrochloride (CAS: 113-52-0): A prototypical TCA with the formula C₁₉H₂₄N₂·HCl. It differs from desipramine by having a dimethylaminopropyl side chain .
Structural Differences :
- Dibenzazepine Core : Present in all compounds except mianserin (tetracyclic) and amitriptyline (tricyclic with a cycloheptene ring) .
- Side Chains: Target compound: 3-methylaminopropyl . Desipramine: 3-methylaminopropyl (same as target compound but with a saturated 10,11-dihydro core) . Imipramine: 3-dimethylaminopropyl .
- Saturation : Desipramine and imipramine have a 10,11-dihydro core, while the target compound and mianserin are unsaturated .
Pharmacological and Functional Comparisons
Activity Highlights :
- Desipramine vs. Target Compound : Desipramine is a potent NET inhibitor (used clinically), whereas the target compound remains investigational with broader neuropsychiatric research applications .
- Amino Acid Conjugates: Derivatives of 5H-dibenz[b,f]azepine (e.g., hydroxyproline conjugates) show enhanced antioxidant activity (IC₅₀ = 4.1 µM/mL) compared to intermediates, suggesting structural modifications influence functionality .
Biological Activity
(3-Methylaminopropyl)-5H-dibenz[b,f]azepine hydrochloride is a compound that belongs to the dibenzazepine class, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
- Molecular Formula : C16H20N2
- Molecular Weight : 252.35 g/mol
- CAS Number : 2010-13-1
Structural Representation
The compound features a dibenzazepine core structure, which is significant for its interactions with various biological targets.
This compound exhibits its biological effects primarily through the modulation of neurotransmitter systems. It interacts with:
- Serotonin Receptors : Influencing mood and anxiety pathways.
- Dopamine Receptors : Affecting reward and motor control.
- Norepinephrine Transporters : Modulating stress responses and attention.
These interactions suggest potential applications in treating psychiatric disorders, including depression and anxiety.
Antidepressant Effects
Research indicates that this compound may possess antidepressant properties. A study demonstrated that this compound significantly reduced depressive-like behaviors in rodent models, as measured by the forced swim test (FST) and tail suspension test (TST) .
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
These findings suggest its potential use as an antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. The compound demonstrated significant radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. The percentage of inhibition was found to be comparable to standard antioxidants .
Case Studies
- Case Study on Depression :
- Antimicrobial Efficacy :
- Safety Profile :
Q & A
Basic: What are the established synthetic pathways for (3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride?
Answer:
The primary synthesis involves N-acylation of 5H-dibenz[b,f]azepine with 3-chloropropionyl chloride to form the intermediate 3-chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one. Subsequent substitution with methylamine yields the target compound, followed by hydrochloric acid treatment for salt formation . Alternative routes include catalytic hydrogenation of the dehydro derivative (e.g., using deuterium gas and palladium on carbon) to achieve isotopic labeling, as demonstrated in deuterated analogs .
Advanced: How can researchers resolve inconsistencies in deuterium incorporation during isotopic labeling of analogs?
Answer:
Contradictions in deuterium distribution (e.g., 81.6% d2, 9.0% d1, 0.6% d0 in deuterated desipramine hydrochloride) may arise from incomplete hydrogenation or isotopic exchange. To mitigate this:
- Monitor reaction progress via TLC and GC-MS to track deuterium incorporation .
- Optimize catalyst activity (e.g., 5% Pd/C) and reaction time to minimize side reactions.
- Use high-purity deuterium gas (>99.5%) to reduce isotopic dilution .
Basic: What analytical methods are recommended for structural confirmation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Confirm the azepine core and methylaminopropyl side chain via characteristic shifts (e.g., aromatic protons at δ 6.62–7.64 ppm, methylamino protons at δ 2.2–3.1 ppm) .
- Infrared Spectroscopy (IR): Identify N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
- Elemental Analysis: Validate molecular formula (e.g., C18H22N2·HCl, MW 302.85 g/mol) with ≤2% deviation .
Advanced: What safety protocols are critical for handling this compound?
Answer:
- Toxicity: Classified as harmful (HMIS Health Rating: 3*), targeting the CNS and cardiovascular system. Use PPE (gloves, respirators) to prevent inhalation/skin contact .
- Environmental Hazard: Classified under ADR/RID 9 (environmentally hazardous solid). Dispose via incineration with alkali scrubbers to neutralize HCl emissions .
- Storage: Keep in airtight containers under nitrogen to prevent oxidation .
Basic: How can researchers optimize HPLC conditions for purity assessment?
Answer:
- Column: Reverse-phase C18 (5 μm, 250 × 4.6 mm).
- Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0, 60:40 v/v) at 1.0 mL/min.
- Detection: UV at 254 nm for azepine chromophore.
- Validation: Ensure resolution ≥2.0 from related compounds (e.g., imipramine hydrochloride) .
Advanced: What mechanistic insights guide the optimization of reaction yields in azepine functionalization?
Answer:
- Electrophilic Substitution: The azepine core undergoes regioselective acylation at the 5-position due to electron-rich aromatic rings. Polar solvents (e.g., DMF) enhance reactivity .
- Catalytic Hydrogenation: Pd/C selectively reduces double bonds in 10,11-dihydro derivatives without cleaving the azepine ring .
- Kinetic Control: Lower reaction temperatures (0–40°C) minimize side reactions in cyano-group additions .
Basic: How to distinguish this compound from structurally similar antidepressants?
Answer:
- Chromatography: Compare retention times with clomipramine (delayed elution due to chloro-substitution) .
- Mass Spectrometry: Key fragments at m/z 266 (azepine core + propylamine) and m/z 302 (M+H⁺) .
- Colorimetric Tests: Nitric acid reaction produces a blue→green→brown sequence unique to the azepine structure .
Advanced: What strategies address low yields in large-scale synthesis?
Answer:
- Purification: Recrystallize from ethanol-light petroleum (30–70°C) to remove chlorinated byproducts .
- Catalyst Recycling: Recover Pd/C via filtration and reactivate with H2 at 200°C .
- Process Analytical Technology (PAT): Use inline FTIR to monitor acylation completion and reduce batch variability .
Basic: What pharmacopeial standards apply to this compound?
Answer:
- USP/Ph. Eur. Criteria: Purity ≥98.0% by HPLC, loss on drying ≤0.5%, residue on ignition ≤0.1% .
- Impurity Profiling: Limit related substances (e.g., desmethyl analogs) to ≤0.15% .
Advanced: How can computational modeling aid in predicting metabolic pathways?
Answer:
- Docking Studies: Simulate interactions with CYP2D6 (primary metabolizer of tricyclics) to identify oxidation sites .
- QSAR Models: Predict logP (2.1 ± 0.3) and bioavailability using substituent effects on the azepine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
